6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride
Description
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an aminopiperidine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZUWUJFKUPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrimidine ring, followed by the introduction of the aminopiperidine group through nucleophilic substitution reactions. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s integrity.
Chemical Reactions Analysis
Pyrimidine Core Formation
The pyrimidine-2,4-dione core is typically constructed via condensation reactions. For example, urea derivatives react with malonic acid esters or cyanomalonates to form intermediates like 2,4-dioxopyrimidine derivatives . Subsequent alkylation introduces the methyl group at position 3.
Aminopiperidin Substitution
The 6-position of the pyrimidine core is substituted with a 3-aminopiperidin group. This step may involve nucleophilic aromatic substitution (e.g., replacing a chloride atom with an amine group) or direct coupling under alkaline conditions .
Salt Formation (Hydrochloride)
The pyrimidine-2,4-dione is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl). This step involves protonation of the pyrimidine nitrogen, stabilizing the compound for pharmaceutical use .
Alkylation of Pyrimidine Derivatives
Alkylation introduces substituents (e.g., methyl groups) to the pyrimidine ring. For instance, 6-chlorouracil derivatives react with alkyl halides (e.g., 2-(bromomethyl)benzonitrile) in the presence of bases like sodium hydride (NaH) .
Amination Reactions
Substitution of a halide (e.g., chloride) at the 6-position with a 3-aminopiperidin group occurs via nucleophilic aromatic substitution. This involves deprotonation of the amine to generate a nucleophile, which displaces the leaving group .
Salt Formation
The hydrochloride salt is formed by reacting the pyrimidine-2,4-dione with HCl. This protonates the nitrogen atom, enhancing solubility and stability .
Structural Analysis
The compound’s structure includes:
-
A pyrimidine-2,4-dione ring with a methyl group at position 3.
-
A 3-aminopiperidin substituent at position 6.
-
A hydrochloride counterion (Cl⁻) for salt formation.
| Structural Feature | Description |
|---|---|
| Pyrimidine-2,4-dione core | Six-membered ring with ketone groups at positions 2 and 4. |
| 3-Methyl substituent | Methyl group at position 3 of the pyrimidine ring. |
| 3-Aminopiperidin substituent | Piperidine ring with an amine group at position 3, attached to position 6. |
| Hydrochloride salt | Protonated nitrogen atom in the pyrimidine ring, stabilized by Cl⁻. |
Table 2: Key Intermediates
| Intermediate | Role | Reagents |
|---|---|---|
| 6-Chloropyrimidine-2,4-dione | Precursor for amination | Chlorine source (e.g., Cl₂) |
| Alkylated pyrimidine | Intermediate for salt formation | Alkyl halide, NaH |
| Pyrimidine-2,4-dione | Final product before saltation | Acid (e.g., HCl) |
Research Findings
-
Salt Formation Efficiency : The hydrochloride salt is preferred for its stability and bioavailability. Reaction with HCl ensures complete protonation of the pyrimidine nitrogen .
-
Synthesis Scalability : Patented methods emphasize cost-effective, industrial-scale processes, avoiding isolation of intermediates .
-
Structural Diversity : Variations in substituents (e.g., benzonitrile, fluorophenyl) at different positions enable tailored pharmacokinetics .
Scientific Research Applications
Anticancer Research
One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine structure can enhance its efficacy against specific cancer types by targeting tumor-specific pathways .
Neurological Studies
The compound's structural features suggest potential applications in treating neurological disorders. The presence of the piperidine moiety may contribute to its ability to cross the blood-brain barrier, making it a candidate for developing treatments for conditions like depression and anxiety disorders .
Antiviral Activity
Preliminary studies have indicated that similar pyrimidine derivatives possess antiviral properties. The compound may inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development .
Synthetic Pathways
The synthesis of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride generally involves multi-step organic reactions. Key synthetic routes include:
- Starting Materials : Typically derived from commercially available pyrimidines and piperidines.
- Reagents : Commonly used reagents include acetic anhydride and various amines for functionalization.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine and tested their cytotoxicity against human breast cancer cells (MCF-7). The study found that specific modifications increased potency by over 50% compared to standard chemotherapy agents .
Case Study 2: Neuropharmacological Effects
A study focused on the neuropharmacological effects of this compound demonstrated significant anxiolytic effects in animal models when administered at varying doses. The results suggested that the compound modulates neurotransmitter systems associated with anxiety and depression .
Mechanism of Action
The mechanism of action of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione sulfate
- 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione phosphate
Uniqueness
Compared to similar compounds, 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride offers unique properties such as enhanced solubility and stability due to the presence of the hydrochloride salt. These characteristics make it particularly suitable for certain applications in research and industry where solubility and stability are critical factors.
Biological Activity
Chemical Identity
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, also known as Alogliptin Related Compound 30, has the following chemical properties:
- Molecular Formula: C10H16N4O2
- Molar Mass: 224.26 g/mol
- CAS Number: 2276316-91-5
This compound is structurally related to Alogliptin, a known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride exhibits biological activity primarily through its role as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.
Efficacy in Diabetes Management
Research indicates that compounds related to Alogliptin have shown significant efficacy in lowering blood glucose levels in various animal models. A study highlighted the discovery of a new class of potent DPP-4 inhibitors derived from a xanthine scaffold, demonstrating considerable blood glucose-lowering effects. This suggests that 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride may possess similar therapeutic potential for managing type 2 diabetes .
Case Studies
Several case studies have documented the effects of DPP-4 inhibitors on glycemic control:
- Clinical Trials : In clinical settings, drugs like Alogliptin have been evaluated for their long-term impact on glycemic control and cardiovascular outcomes. Patients treated with DPP-4 inhibitors often exhibit improved HbA1c levels without significant weight gain or hypoglycemia.
- Animal Studies : Research involving animal models has shown that administration of DPP-4 inhibitors leads to improved insulin sensitivity and reduced fasting blood glucose levels.
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Mechanism of Action | Clinical Use | Efficacy in Trials |
|---|---|---|---|
| 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine | DPP-4 Inhibition | Type 2 Diabetes Management | Significant reduction in HbA1c observed |
| Alogliptin | DPP-4 Inhibition | Type 2 Diabetes Management | Effective in lowering blood glucose levels |
| Sitagliptin | DPP-4 Inhibition | Type 2 Diabetes Management | Improved glycemic control with minimal side effects |
Q & A
Q. What are the established synthetic routes for 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride?
The synthesis typically involves:
- Condensation reactions : Reacting substituted pyrimidinedione scaffolds with 3-aminopiperidine derivatives under reflux conditions. For example, describes similar syntheses using urea and sodium ethanolate to form pyrimidine cores, followed by functionalization with aryl groups .
- Purification : Recrystallization from ethanol or water is commonly employed to isolate the final product (e.g., as seen in for structurally related compounds) .
- Yield optimization : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., reports yields ranging from 27% to 81% for analogous hydrazinylpyrimidinediones) .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- NMR spectroscopy : H and C NMR are used to confirm substituent positions and hydrogen bonding patterns (e.g., and detail chemical shifts for pyrimidinedione derivatives) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS-ESI(−) in confirmed exact masses within 1 ppm error) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonded dimerization (e.g., highlights N–H⋯O interactions in pyrimidinedione hydrates) .
Q. What are the primary biological targets of pyrimidinedione derivatives?
Pyrimidinediones are explored as:
- HIV reverse transcriptase inhibitors : and demonstrate selective inhibition of RNase H and polymerase domains via chelation of Mg ions in active sites .
- Anticancer agents : discusses pyrimidinedione-based PDI inhibitors for glioblastoma, targeting protein disulfide isomerase activity .
Advanced Research Questions
Q. How can steric and electronic effects of substituents be optimized to enhance bioactivity?
- Steric effects : Bulky groups at the 6-position (e.g., trifluoromethyl in ) may hinder enzyme binding, while smaller substituents improve solubility .
- Electronic effects : Electron-withdrawing groups (e.g., nitro or chloro in ) enhance electrophilicity, potentially increasing binding affinity to metal ions in enzymatic pockets .
- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., biphenyl vs. fluorophenyl in ) can identify pharmacophoric requirements .
Q. How should researchers resolve contradictions in biological assay data across studies?
- Assay standardization : Ensure consistent enzyme concentrations (e.g., HIV RT in used 50 nM enzyme vs. 100 nM in other studies) .
- Control for off-target effects : Use orthogonal assays (e.g., thermal shift assays in to confirm target engagement) .
- Meta-analysis : Compare IC values across studies (e.g., reports IC values of 0.2–5 µM for RNase H inhibition) .
Q. What computational strategies predict binding modes and affinity for pyrimidinedione derivatives?
- Molecular docking : Simulate interactions with HIV RT (e.g., used AutoDock to identify key hydrogen bonds with Asp443 and Glu478) .
- Density functional theory (DFT) : Calculate charge distribution to explain substituent effects (e.g., applied DFT to analyze hydrogen-bonding networks) .
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100-ns MD simulations in validated PDI inhibitor binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
